5,9,23-Triacontatrienoic methyl ester 5,9,23-Triacontatrienoic methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC1702119
InChI: InChI=1S/C31H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(32)33-2/h8-9,22-23,26-27H,3-7,10-21,24-25,28-30H2,1-2H3
SMILES:
Molecular Formula: C31H56O2
Molecular Weight: 460.8 g/mol

5,9,23-Triacontatrienoic methyl ester

CAS No.:

Cat. No.: VC1702119

Molecular Formula: C31H56O2

Molecular Weight: 460.8 g/mol

* For research use only. Not for human or veterinary use.

5,9,23-Triacontatrienoic methyl ester -

Specification

Molecular Formula C31H56O2
Molecular Weight 460.8 g/mol
IUPAC Name methyl triaconta-5,9,23-trienoate
Standard InChI InChI=1S/C31H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(32)33-2/h8-9,22-23,26-27H,3-7,10-21,24-25,28-30H2,1-2H3
Standard InChI Key JQRZBGQMVVQNFL-UHFFFAOYSA-N
Canonical SMILES CCCCCCC=CCCCCCCCCCCCCC=CCCC=CCCCC(=O)OC

Introduction

Chemical Structure and Properties

5,9,23-Triacontatrienoic methyl ester is a polyethylenic fatty acid methyl ester with the molecular formula C31H56O2 and a molecular weight of approximately 460.78 g/mol. The compound contains three double bonds strategically positioned at the 5th, 9th, and 23rd carbon atoms of its hydrocarbon chain, which is characteristic of its structural uniqueness .

Physical and Chemical Properties

The physical and chemical properties of 5,9,23-Triacontatrienoic methyl ester are summarized in Table 1:

PropertyValue
Molecular FormulaC31H56O2
Molecular Weight460.78 g/mol
CAS Number89188-22-7
Physical StateNot specified in literature
InChIKeyJQRZBGQMVVQNFL-UHFFFAOYSA-N
Polar Surface Area26.3 Ų
Chemical ReactivityPrimarily involves double bonds, susceptible to oxidative degradation

The chemical reactivity of 5,9,23-triacontatrienoic methyl ester primarily centers around its three double bonds, which can undergo typical reactions associated with unsaturated fatty acids. The presence of these multiple double bonds makes the compound particularly susceptible to oxidative degradation, an important consideration for its handling and storage.

Natural Sources and Isolation

5,9,23-Triacontatrienoic methyl ester was first isolated from the marine sponge Chondrilla nucula, commonly known as the Leather Sponge or Chicken Liver Sponge . This sponge belongs to the Phylum Porifera and is known to be highly toxic to fish, although interestingly, it is preyed upon by the hawksbill turtle (Eretmochelys imbricata) .

The isolation of this compound represents part of the broader scientific interest in marine organisms as sources of novel bioactive compounds. Marine sponges in particular have been recognized as valuable sources of unique fatty acids and other bioactive molecules that often display pharmaceutical potential .

Biological Activity

The most notable biological activity of 5,9,23-triacontatrienoic methyl ester is its function as an elastase inhibitor. Studies have determined that it exhibits elastase inhibitory activity with an ID50 (50% inhibitory dose) of 10 μg/mL, corresponding to approximately 2 × 10⁻⁵ M .

Elastase is a serine protease that breaks down elastin, a key protein responsible for the elasticity of tissues and organs. Excessive elastase activity can contribute to tissue damage in various conditions, including chronic obstructive pulmonary disease (COPD) and other inflammatory diseases .

Analytical Characterization

The structural characterization of 5,9,23-triacontatrienoic methyl ester has been accomplished through various analytical techniques, with particular emphasis on spectroscopic methods that can identify and confirm the positions of double bonds in fatty acid structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been crucial in elucidating the structure of 5,9,23-triacontatrienoic methyl ester, particularly in confirming the positions of the three double bonds at C-5, C-9, and C-23. Both ¹H-NMR and ¹³C-NMR analyses provide essential information about the chemical environment of hydrogen and carbon atoms in the molecule, allowing researchers to determine the exact structure .

Gas Chromatography (GC)

Gas chromatography, often coupled with mass spectrometry (GC-MS), has been utilized for the analysis of fatty acid derivatives including 5,9,23-triacontatrienoic methyl ester. This technique is particularly valuable for separating and identifying fatty acid methyl esters and has been employed in the analysis of sponge-derived fatty acids .

Comparative Studies with Related Compounds

5,9,23-Triacontatrienoic methyl ester belongs to a broader class of polyunsaturated fatty acids found in marine organisms. Related compounds with similar structural features have been identified in various marine species, and comparative studies have provided insights into structure-activity relationships.

Related Fatty Acids from Marine Sources

Other polyunsaturated fatty acids with similar structures have been isolated from marine sponges and other organisms. For instance, 5,9-hexadecadienoic acid has been identified in the sponge Chondrilla nucula, representing a shorter fatty acid with the Δ5,9 unsaturation pattern . The presence of these structurally related compounds suggests common biosynthetic pathways in marine organisms.

Research Challenges and Future Directions

Despite the interesting biological properties of 5,9,23-triacontatrienoic methyl ester, several research challenges remain to be addressed. These include limited availability from natural sources, potential difficulties in chemical synthesis, and the need for more comprehensive biological evaluation.

Synthesis Approaches

The synthesis of 5,9,23-triacontatrienoic methyl ester presents challenges due to the specific positioning of the three double bonds. While natural extraction from marine sponges is the most straightforward approach, it may be less efficient compared to synthetic routes. Potential synthetic strategies might include:

  • Total chemical synthesis beginning with appropriate starting materials

  • Semi-synthetic approaches starting from more readily available unsaturated fatty acids

  • Biotechnological approaches utilizing enzyme-catalyzed reactions

Future Research Directions

Future research on 5,9,23-triacontatrienoic methyl ester could focus on several promising areas:

  • Comprehensive evaluation of its pharmacological properties beyond elastase inhibition

  • Investigation of structure-activity relationships through the synthesis and testing of analogues

  • Exploration of potential applications in inflammatory diseases and conditions involving elastase-mediated tissue damage

  • Development of efficient synthetic routes to ensure sustainable availability for research and potential therapeutic applications

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